trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester
CAS No.: 267230-27-3
Cat. No.: VC2444824
Molecular Formula: C13H23NO4
Molecular Weight: 257.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 267230-27-3 |
|---|---|
| Molecular Formula | C13H23NO4 |
| Molecular Weight | 257.33 g/mol |
| IUPAC Name | methyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |
| Standard InChI | InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-10-8-6-5-7-9(10)11(15)17-4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10-/m1/s1 |
| Standard InChI Key | AWNIRXMMYAJMNG-NXEZZACHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1C(=O)OC |
| SMILES | CC(C)(C)OC(=O)NC1CCCCC1C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCCCC1C(=O)OC |
Introduction
Chemical Identity and Nomenclature
Primary Identifiers and Chemical Structure
The compound trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester is identified through various systematic naming conventions and registry numbers. The primary chemical identifiers are summarized in Table 1.
Table 1: Chemical Identifiers of trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester
| Identifier Type | Value |
|---|---|
| CAS Number | 267230-27-3 |
| Molecular Formula | C₁₃H₂₃NO₄ |
| Molecular Weight | 257.33 g/mol |
| IUPAC Name | methyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |
| InChI | InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-10-8-6-5-7-9(10)11(15)17-4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10-/m1/s1 |
| InChIKey | AWNIRXMMYAJMNG-NXEZZACHSA-N |
| SMILES | CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1C(=O)OC |
The compound features a cyclohexane ring with two key substituents in a trans configuration: a methyl ester group and a tert-butoxycarbonyl-protected amino group (commonly referred to as a Boc group in organic chemistry) .
Alternative Nomenclature
The compound is known by several synonyms in chemical literature and databases, reflecting different naming conventions and structural emphasis:
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Methyl trans-2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate
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Methyl trans-2-(Boc-amino)cyclohexanecarboxylate
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(1R,2R)-Methyl 2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate
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rel-(1R,2R)-Methyl 2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate
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trans-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-cyclohexanecarboxylic acid methyl ester
These alternative names emphasize different aspects of the molecular structure while referring to the same chemical entity. The designation of the absolute stereochemistry (1R,2R) indicates the specific three-dimensional orientation of the substituents on the cyclohexane ring .
Structural Characteristics and Stereochemistry
Molecular Structure
The trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester features a cyclohexane ring as its core structure. The compound contains four key functional components:
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A cyclohexane ring in chair conformation
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A methyl ester group (-COOCH₃)
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A tert-butoxycarbonyl (Boc) protected amino group (-NH-C(O)O-C(CH₃)₃)
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A specific stereochemical arrangement (trans configuration)
The trans configuration refers to the spatial arrangement of the amino and carboxylate groups on opposite sides of the cyclohexane ring plane, which is critical for its biological activity and applications in chemical synthesis.
Stereochemical Significance
The stereochemistry of this compound is particularly important for its applications. The trans configuration creates a specific three-dimensional arrangement that influences:
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Molecular recognition in biological systems
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Reactivity patterns in chemical transformations
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Conformational stability and energy
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Binding affinity to target proteins
Research has demonstrated that the trans configuration is often preferred in pharmaceutical applications due to its specific stereochemical properties and enhanced biological activity compared to the corresponding cis isomers.
Physical and Chemical Properties
Basic Physical Properties
The physical properties of trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester are important for its handling, storage, and application in synthesis. The compound exists as a stable solid under standard conditions, with physical properties influenced by its functional groups and stereochemistry.
Table 2: Physical Properties of trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester
| Property | Value |
|---|---|
| Physical State | Solid |
| Molecular Weight | 257.33 g/mol |
| Stereochemistry | trans (1R,2R) |
| Functional Groups | Methyl ester, Boc-protected amine |
| Conformational Preference | Chair conformation |
The compound's solubility profile is typical of compounds containing both polar functional groups and hydrophobic regions, making it soluble in most common organic solvents but showing limited solubility in water.
Chemical Reactivity
The chemical reactivity of this compound is primarily determined by its functional groups:
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The methyl ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid
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The tert-butoxycarbonyl (Boc) protecting group is stable under basic conditions but can be readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or HCl
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The cyclohexane ring provides conformational stability and specific stereochemical presentation of the functional groups
These reactivity patterns make the compound particularly useful as an intermediate in multi-step synthesis pathways, where selective deprotection and further functionalization are required.
Synthesis and Preparation Methods
Synthetic Approaches
The synthesis of trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester typically involves sophisticated organic chemistry techniques to ensure the correct stereochemistry. Several synthetic routes have been reported:
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Protection of an amino group with a Boc group followed by esterification of the carboxylic acid
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Asymmetric aminohydroxylation of vinyl styrene followed by reduction of the aromatic ring and subsequent oxidation
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Stereochemical resolution of racemic mixtures to isolate the desired trans isomer
The choice of synthetic route often depends on the available starting materials, scale requirements, and the need for stereochemical purity in the final product.
Stereoselective Synthesis
The stereoselective synthesis of trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester is particularly challenging and important. A novel approach reported in the literature involves:
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Initial asymmetric aminohydroxylation of vinyl styrene derivatives
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Reduction of the aromatic ring system
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Oxidation of the resulting intermediate
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Protection and esterification steps to yield the final product
Applications in Research and Development
Pharmaceutical Intermediates
The primary application of trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester is as an intermediate in the synthesis of various pharmaceutical compounds. It is particularly valuable in the development of:
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Protein degradation pathway modulators
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Janus kinase inhibitors
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Peptidomimetic drugs
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Stereochemically defined therapeutic agents
The trans configuration is crucial for these applications, as it influences the stereochemistry of the final products and their subsequent biological activity.
Structure-Activity Relationships
Research on cyclohexanecarboxylic acid derivatives has highlighted their utility in synthesizing optically active compounds with specific biological activities. The trans-configured derivatives often demonstrate:
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Enhanced binding affinity to target proteins
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Improved metabolic stability
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Better pharmacokinetic properties
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More selective biological activity profiles
These structure-activity relationships make the compound particularly valuable in medicinal chemistry research and drug discovery programs focused on stereochemically defined therapeutic agents.
Current Research and Future Directions
Recent Research Findings
Recent research involving trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester and related compounds has focused on expanding their utility in pharmaceutical synthesis. Key findings include:
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Development of more efficient synthetic routes with improved stereoselectivity
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Exploration of the compound's utility in creating new classes of enzyme inhibitors
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Investigation of structure-activity relationships in biological systems
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Incorporation into peptidomimetic scaffolds for drug development
These research directions continue to enhance the compound's value as a versatile building block in medicinal chemistry.
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